molecular formula C43H72O5 B1241755 [(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate

[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate

Cat. No.: B1241755
M. Wt: 669 g/mol
InChI Key: KQIYTEYFXBGLOT-MDOXXFDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate is a complex organic compound with a molecular formula of C43H70O5 . This compound is characterized by its multiple double bonds and ester linkages, making it a significant molecule in various chemical and biological processes.

Scientific Research Applications

Chemistry

In chemistry, [(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate is used as a precursor for the synthesis of complex organic molecules. Its multiple double bonds and ester linkages make it a versatile building block for various synthetic pathways .

Biology

In biological research, this compound is studied for its role in cellular processes and signaling pathways. Its derivatives are used to investigate the mechanisms of lipid metabolism and the effects of fatty acids on cellular functions .

Medicine

In medicine, the compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their anti-inflammatory and anti-cancer properties, as well as their role in modulating lipid levels in the body .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for the synthesis of polymers and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate typically involves esterification reactions. The process begins with the preparation of the hydroxypropyl intermediate, followed by the esterification with icosa-8,11,14-trienoic acid . The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include epoxides, alcohols, and various ester derivatives. These products can be further utilized in different chemical and biological applications .

Mechanism of Action

The mechanism of action of [(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of enzymes involved in lipid metabolism, such as lipases and desaturases . Additionally, it can influence signaling pathways related to inflammation and cell proliferation by interacting with specific receptors and transcription factors .

Properties

Molecular Formula

C43H72O5

Molecular Weight

669 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate

InChI

InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,41,44H,3-10,15-16,21-22,27-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-/t41-/m0/s1

InChI Key

KQIYTEYFXBGLOT-MDOXXFDXSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
Reactant of Route 2
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[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
Reactant of Route 3
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[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
Reactant of Route 4
Reactant of Route 4
[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
Reactant of Route 5
Reactant of Route 5
[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate
Reactant of Route 6
Reactant of Route 6
[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate

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